molecular formula C13H25N3O B1414793 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine CAS No. 1018552-50-5

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine

Cat. No.: B1414793
CAS No.: 1018552-50-5
M. Wt: 239.36 g/mol
InChI Key: QOEZKABHHOSGBS-UHFFFAOYSA-N
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Description

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound that features a piperazine ring substituted with a cyclohexanecarbonyl group and an ethanamine chain

Safety and Hazards

The safety information available indicates that “2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine” is associated with certain hazards. The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclohexanecarbonyl group and ethanamine chain can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexanecarbonyl group enhances its hydrophobic interactions, potentially improving its binding affinity to certain biological targets .

Properties

IUPAC Name

[4-(2-aminoethyl)piperazin-1-yl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h12H,1-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEZKABHHOSGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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